UDP-N-acetyl-D-galactosamine 4,6-bissulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-D-galactosamine 4,6-bissulfate is a nucleotide-sugar sulfate. It derives from an UDP-N-acetyl-D-galactosamine. It is a conjugate acid of an this compound(4-).
Scientific Research Applications
Isolation and Identification
- UDP-N-acetyl-D-galactosamine 4,6-bissulfate, identified in rat urine, underwent various identification procedures including chemical analyses and spectroscopy, confirming it as 2-acetamido-2-deoxy-D-galactose 4,6-bissulfate (Ishihara et al., 1976).
Biological Relevance
- Research indicates its occurrence in rat cartilage and blood, suggesting a renal filtration source and a potential connection to cartilage tissue (Ishihara et al., 1976).
Enzymatic Studies
- UDP-N-acetylgalactosamine 4-sulfatase, nitrocatechol sulfatase, and chondroitin 4-sulfatase activities in hen oviduct enzyme indicate hydrolysis limited to 4-sulfate groups in N-acetylgalactosamine 4,6-bissulfate residues (Tsuji et al., 1980).
Glycosylation and Cancer
- UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6) is involved in protein O-glycosylation, with a potential role in cancer biomarkers and chemotherapy targets (Banford & Timson, 2016).
Sulfated Sugar Nucleotides
- Studies on hen oviduct reveal diversity in sulfated sugar nucleotides, including UDP-N-acetylgalactosamine-4,6-disulfate, highlighting a potential biological role and significance in metabolic activities (Nakanishi et al., 1970).
Properties
Molecular Formula |
C17H27N3O23P2S2 |
---|---|
Molecular Weight |
767.5 g/mol |
IUPAC Name |
[(3R,4R,5R,6R)-3-acetamido-4-hydroxy-5-sulfooxy-6-(sulfooxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O23P2S2/c1-6(21)18-10-12(24)14(42-47(34,35)36)8(5-38-46(31,32)33)40-16(10)41-45(29,30)43-44(27,28)37-4-7-11(23)13(25)15(39-7)20-3-2-9(22)19-17(20)26/h2-3,7-8,10-16,23-25H,4-5H2,1H3,(H,18,21)(H,27,28)(H,29,30)(H,19,22,26)(H,31,32,33)(H,34,35,36)/t7-,8-,10-,11-,12-,13-,14+,15-,16?/m1/s1 |
InChI Key |
LPADIYKTUSHKJJ-RXKPRGQLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.